molecular formula C22H19N5S B12459086 6-(benzylsulfanyl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-(benzylsulfanyl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Katalognummer: B12459086
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: MVUQAQWALUJVAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(benzylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine ring is usually synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with the triazine core.

    Attachment of Diphenyl Groups: The diphenyl groups are typically introduced through electrophilic aromatic substitution reactions, using reagents like diphenylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(benzylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halogens, nitrating agents, or sulfonating agents for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Hydrogenated triazine derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-(benzylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 6-(benzylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(benzylsulfanyl)-9H-purine: A related compound with a purine core instead of a triazine core.

    6-(benzylsulfanyl)-1,3,5-triazine-2,4-diamine: A simpler derivative without the diphenyl groups.

Uniqueness

6-(benzylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the combination of benzylsulfanyl and diphenyl groups attached to the triazine core, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

Molekularformel

C22H19N5S

Molekulargewicht

385.5 g/mol

IUPAC-Name

6-benzylsulfanyl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H19N5S/c1-4-10-17(11-5-1)16-28-22-26-20(23-18-12-6-2-7-13-18)25-21(27-22)24-19-14-8-3-9-15-19/h1-15H,16H2,(H2,23,24,25,26,27)

InChI-Schlüssel

MVUQAQWALUJVAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.